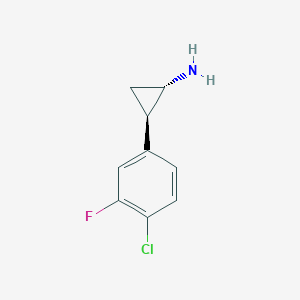
(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine: is a chiral cyclopropane derivative characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-3-fluorobenzyl chloride with a cyclopropane derivative under basic conditions, followed by amination.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the amine group.
Reduction: Reduction reactions may target the chloro or fluoro substituents, potentially leading to dehalogenation.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Products may include dehalogenated cyclopropane amines.
Substitution: Products may include substituted phenylcyclopropane amines.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine: This compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry: In the chemical industry, it can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
- (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
- 2-(2,3-Difluorophenyl)cyclopropanamine
- 2-(3,5-Difluorophenyl)cyclopropanamine
Uniqueness: (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination of features can influence its reactivity and interactions with biological targets, distinguishing it from other cyclopropane derivatives.
Properties
IUPAC Name |
(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZCEIVEMZSLV-MUWHJKNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
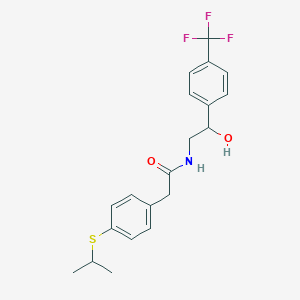
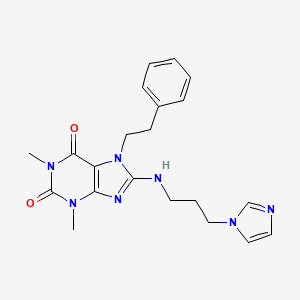
![N,5-dicyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2659469.png)
![Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)
![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2659475.png)
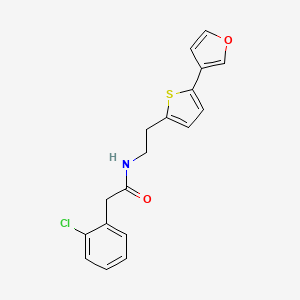
![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)
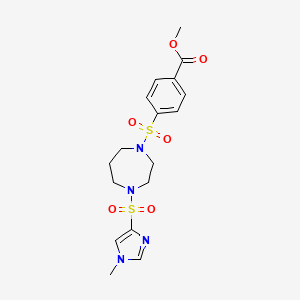

![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)
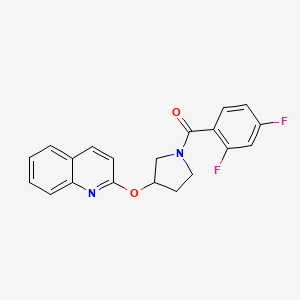
![6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2659488.png)
